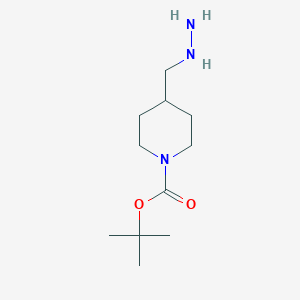

Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a hydrazinylmethyl substituent at the 4-position of the piperidine ring. The Boc group enhances solubility and stability during synthetic processes, while the hydrazinylmethyl moiety provides a reactive handle for further functionalization, such as in the synthesis of heterocycles or metal coordination complexes.

Properties

IUPAC Name |

tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-9(5-7-14)8-13-12/h9,13H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCALGDUNUPUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with hydrazine . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The primary application of tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate lies in its role as an intermediate in the synthesis of biologically active compounds. Its hydrazinyl group allows for the formation of hydrazones, which are valuable in drug discovery due to their ability to interact with biological targets.

Table 1: Potential Derivatives from this compound

| Derivative | Target Activity | Reference |

|---|---|---|

| Hydrazone derivatives | Anticancer activity | |

| Schiff bases | Antimicrobial properties | |

| Piperazine analogs | CNS activity |

Targeted Protein Degradation (TPD)

Recent advancements in drug development have highlighted the importance of targeted protein degradation (TPD) technologies. This compound can serve as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the orientation of the degrader and improving ternary complex formation, which is critical for effective protein degradation.

Case Study: PROTAC Development

In a study focusing on TPD, researchers utilized this compound as a linker to develop new PROTACs targeting specific oncogenic proteins. The resulting compounds demonstrated improved degradation rates compared to traditional inhibitors, showcasing the potential of this compound in therapeutic applications against cancer.

Synthesis of Bioactive Compounds

The versatility of this compound extends to its use in synthesizing various bioactive compounds. Its ability to form stable intermediates makes it suitable for generating complex molecules that exhibit diverse pharmacological activities.

Table 2: Bioactive Compounds Synthesized from this compound

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

The following comparison focuses on structural analogs of tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Substituent Diversity and Reactivity

Key Observations :

- Hydrazinylmethyl vs. Amino/Aryl Groups: Hydrazine derivatives exhibit unique nucleophilicity and redox activity compared to simpler amino or aryl substituents. For example, tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1) shares structural similarity but lacks the NH-NH₂ linkage, limiting its utility in cyclization reactions .

- Biological Activity : Compounds like tert-butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate demonstrate dual enzyme inhibition, whereas hydrazinylmethyl analogs may target different pathways due to their ability to form Schiff bases or metal complexes .

Key Observations :

- Boc Protection : Most analogs employ Boc protection early in synthesis to stabilize the piperidine nitrogen, as seen in tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield) .

- Hydrazine Incorporation : Hydrazinylmethyl groups may require specialized coupling agents (e.g., EDC/HOBt) to avoid side reactions, similar to tert-butyl 4-(2-chloro-N-phenylacetamido)piperidine-1-carboxylate synthesis .

Key Observations :

- Hydrazine Derivatives : Hydrazinylmethyl compounds are likely more reactive and hazardous than hydroxyl or alkyl analogs, necessitating stringent safety protocols (e.g., PPE, ventilation) .

- Stability : Boc-protected derivatives generally exhibit good thermal stability, with decomposition temperatures often exceeding 200°C .

Biological Activity

Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydrazinylmethyl group and a tert-butyl ester. Its chemical formula is , and it possesses unique properties that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrazine moiety can participate in nucleophilic attacks, potentially influencing enzymatic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation: It could interact with neurotransmitter receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects: There is evidence that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

- Anticancer Potential: Initial findings indicate that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition, suggesting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound could reduce levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases. The mechanism appears to involve modulation of NF-kB signaling pathways.

Case Study 3: Anticancer Activity

Research focused on the compound's effects on cancer cell proliferation revealed IC50 values indicating potent cytotoxicity against specific cancer lines, warranting further exploration into its use as an anticancer drug.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or hydrazine substituents could enhance potency and selectivity for desired biological targets.

Table 2: SAR Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.